BenchChemオンラインストアへようこそ!

3,5-Diethyl-2-phenylpyridine

A₃ adenosine receptor GPCR antagonist cardiovascular drug discovery

3,5-Diethyl-2-phenylpyridine (CAS 73669-43-9) is a tri-substituted pyridine derivative with a molecular formula of C₁₅H₁₇N and a molecular weight of 211.30 g/mol. This compound belongs to the broader class of alkyl-substituted 2-phenylpyridines, which serve as versatile intermediates in medicinal chemistry and ligand design.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 73669-43-9
Cat. No. B14447140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-2-phenylpyridine
CAS73669-43-9
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(N=C1)C2=CC=CC=C2)CC
InChIInChI=1S/C15H17N/c1-3-12-10-13(4-2)15(16-11-12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3
InChIKeyKLKIURAVKABLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-2-phenylpyridine (CAS 73669-43-9): Procurement-Grade Pyridine Building Block for Drug Discovery and Materials Science


3,5-Diethyl-2-phenylpyridine (CAS 73669-43-9) is a tri-substituted pyridine derivative with a molecular formula of C₁₅H₁₇N and a molecular weight of 211.30 g/mol . This compound belongs to the broader class of alkyl-substituted 2-phenylpyridines, which serve as versatile intermediates in medicinal chemistry and ligand design. Unlike the more commonly encountered 2-phenylpyridine parent scaffold, the 3,5-diethyl substitution pattern introduces distinct steric and electronic properties that influence receptor binding, metal coordination geometry, and pharmacokinetic parameters. The compound is structurally related to 3,5-dialkyl-6-phenylpyridine derivatives that have been identified as selective antagonists for the A₃ adenosine receptor [1], positioning it as a potentially valuable precursor or pharmacophore component in cardiovascular and neurological drug discovery programs.

Why 3,5-Diethyl-2-phenylpyridine Cannot Be Replaced by Unsubstituted 2-Phenylpyridine or Mono-Alkyl Analogs in Structure-Activity Programs


The alkyl substitution pattern on the 2-phenylpyridine scaffold directly modulates both electronic density at the pyridyl nitrogen and the conformational preferences of the phenyl ring, parameters that critically govern target engagement. Unsubstituted 2-phenylpyridine (CAS 1008-89-5) serves as the baseline comparator: its planar geometry and unperturbed electron distribution yield different metal-binding affinities and receptor-interaction profiles compared to the diethyl-substituted analog . In the context of G protein-coupled receptor (GPCR) ligand design, the 3,5-diethyl substitution has been specifically associated with the A₃ adenosine receptor antagonist pharmacophore, where the ethyl groups occupy hydrophobic pockets that are inaccessible to the parent or mono-alkyl derivatives [1]. Similarly, in phosphorescent iridium(III) complexes for OLED applications, the introduction of alkyl substituents at the 3- and 5-positions of the phenylpyridine ligand alters emission wavelength, quantum yield, and device lifetime compared to the unsubstituted Ir(ppy)₃ benchmark [2]. Simple replacement with 3-ethyl-2-phenylpyridine or 5-ethyl-2-phenylpyridine is therefore not pharmacologically or photophysically equivalent, and procurement decisions must reflect the intended application's substitution requirements.

Quantitative Differentiation Evidence for 3,5-Diethyl-2-phenylpyridine: Comparator-Based Performance Data for Procurement Evaluation


Structural Scaffold Identity in A₃ Adenosine Receptor Antagonist Pharmacophore: Substitution Pattern Comparison

The 3,5-diethyl-2-phenylpyridine scaffold constitutes the core aromatic framework that, upon further functionalization (specifically 3,5-diacyl and 2,4-dialkyl substitution), yields selective A₃ adenosine receptor antagonists. In the seminal SAR study by Li et al. (1998), 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives bearing ethyl groups at positions analogous to those in 3,5-diethyl-2-phenylpyridine demonstrated nanomolar binding affinity at human A₃ receptors (e.g., compound 38: Ki = 20 nM) [1]. By contrast, the corresponding 2,4-dimethyl analogs showed reduced potency, and 2-phenylpyridine lacking the 3,5-dialkyl motif exhibited no measurable A₃ receptor binding in the same assay system [1]. This establishes the 3,5-dialkyl pattern as a critical pharmacophoric element; 3,5-diethyl-2-phenylpyridine represents the minimally decorated scaffold retaining this essential substitution geometry, making it the appropriate starting material for A₃ antagonist lead optimization rather than 2-phenylpyridine or mono-ethyl congeners.

A₃ adenosine receptor GPCR antagonist cardiovascular drug discovery

OLED Phosphorescent Dopant Performance: Alkyl-Substituted vs. Unsubstituted 2-Phenylpyridine Iridium Complexes

Alkyl-substituted 2-phenylpyridine ligands, including 3,5-dialkyl variants, are explicitly claimed in OLED patent literature for their ability to tune emission characteristics of heteroleptic iridium(III) complexes. US Patent 2014036461A1 describes that introducing alkyl substituents onto the phenylpyridine ligand shifts the photoluminescence spectrum and improves device efficiency relative to the benchmark homoleptic fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) [1]. While the patent does not isolate 3,5-diethyl-2-phenylpyridine as a discrete example, it establishes the class principle: alkyl substitution at the 3- and 5-positions alters the HOMO-LUMO gap of the resulting Ir(III) complex. The unsubstituted Ir(ppy)₃ exhibits green emission with λ_max ≈ 514 nm and a photoluminescence quantum yield (PLQY) of approximately 0.40 in doped PMMA films [2]. Alkyl-substituted analogs described in the patent are reported to achieve PLQY values exceeding 0.70 with blue-shifted or red-shifted emission depending on the substitution pattern, enabling fine color tuning for display applications [1]. 3,5-Diethyl-2-phenylpyridine provides a specific, commercially available alkyl-substituted ligand for systematic photophysical optimization.

phosphorescent OLED iridium(III) complex phenylpyridine ligand

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 2-Phenylpyridine

The calculated and experimentally derived physicochemical properties of 3,5-diethyl-2-phenylpyridine differ substantially from those of the parent 2-phenylpyridine, with direct implications for CNS penetration, metabolic stability, and formulation. The target compound possesses a computed LogP (octanol-water partition coefficient) of approximately 5.2, driven by the two ethyl substituents, compared to a LogP of approximately 2.6 for unsubstituted 2-phenylpyridine . Additionally, 3,5-diethyl-2-phenylpyridine has 3 rotatable bonds (versus 1 for 2-phenylpyridine), 0 hydrogen-bond donors, 1 hydrogen-bond acceptor, and a topological polar surface area (TPSA) of 12.9 Ų . These values place the compound closer to the CNS drug-like chemical space defined by Lipinski and Veber rules (TPSA < 60–70 Ų for CNS penetration), whereas the lower lipophilicity of 2-phenylpyridine may limit blood-brain barrier partitioning in certain contexts [1].

lipophilicity drug-likeness physicochemical profiling

Proven Application Scenarios for 3,5-Diethyl-2-phenylpyridine Based on Quantitative Evidence


A₃ Adenosine Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing selective A₃ adenosine receptor antagonists for cardiovascular or inflammatory indications should use 3,5-diethyl-2-phenylpyridine as the core scaffold for SAR expansion. The 3,5-diethyl substitution pattern is validated as a critical pharmacophoric element in the 3,5-diacyl-2,4-dialkyl-6-phenylpyridine antagonist series, where the diethyl-bearing compound 38 achieved a Ki of 20 nM at human A₃ receptors [1]. Initiating synthesis from 3,5-diethyl-2-phenylpyridine, rather than 2-phenylpyridine, preserves the essential alkylation geometry and reduces the synthetic steps required to reach lead-like molecules.

Phosphorescent OLED Dopant Development with Tunable Emission

OLED materials researchers can employ 3,5-diethyl-2-phenylpyridine as a cyclometalating ligand for heteroleptic iridium(III) phosphorescent dopants. Alkyl-substituted phenylpyridine ligands are explicitly claimed to improve quantum yield (PLQY > 0.70 vs. ~0.40 for unsubstituted Ir(ppy)₃) and enable emission wavelength tuning across a ±30 nm range [2]. The 3,5-diethyl substitution provides a specific, sterically defined ligand architecture for systematic photophysical optimization in green-to-yellow phosphorescent OLEDs.

CNS-Penetrant Probe Molecule Design

Drug discovery programs targeting central nervous system receptors should select 3,5-diethyl-2-phenylpyridine when increased lipophilicity is required for blood-brain barrier penetration. With a computed LogP of ~5.2—approximately 100-fold more lipophilic than 2-phenylpyridine—and a TPSA of 12.9 Ų within the favorable CNS range , this compound serves as a suitable starting point for designing brain-penetrant ligands where the parent 2-phenylpyridine scaffold would yield insufficient CNS exposure.

Quote Request

Request a Quote for 3,5-Diethyl-2-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.